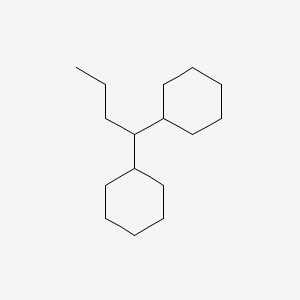
1,1-Dicyclohexylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is a hydrocarbon consisting of a butane backbone with two cyclohexyl groups attached to the first carbon atom. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylbutane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dicyclohexylbutane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexylbutane compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Dicyclohexylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and conformational analysis.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its potential therapeutic applications are being conducted.
Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 1,1-Dicyclohexylbutane involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dimethylcyclohexane
- 1,1-Diethylcyclohexane
- 1,1-Dipropylcyclohexane
Comparison: 1,1-Dicyclohexylbutane is unique due to its larger cyclohexyl groups compared to the smaller alkyl groups in similar compounds. This structural difference results in distinct chemical reactivity and physical properties, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
54890-00-5 |
|---|---|
Molekularformel |
C16H30 |
Molekulargewicht |
222.41 g/mol |
IUPAC-Name |
1-cyclohexylbutylcyclohexane |
InChI |
InChI=1S/C16H30/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
HYUXMTCTXARFET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)
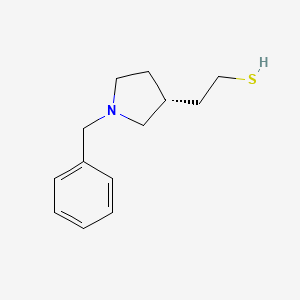


![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
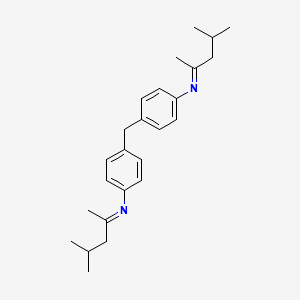
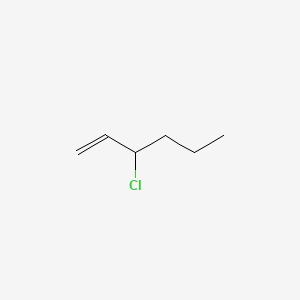
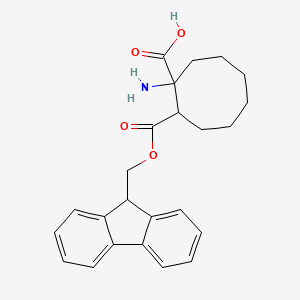
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)
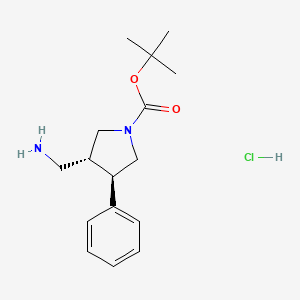

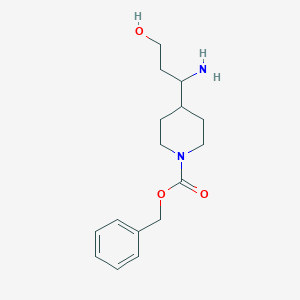
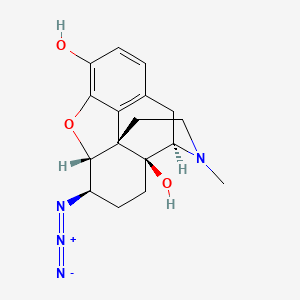
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)
